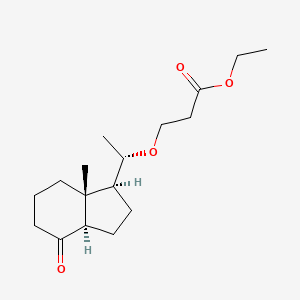
ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate
概要
説明
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate is a complex organic compound, primarily used in the pharmaceutical and chemical industries. Its structure, containing an ethyl ester and a fused bicyclic moiety, makes it a versatile molecule for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate typically involves several key steps:
Formation of the Octahydro-1H-indenone Core: : The starting material, usually a cyclohexanone derivative, undergoes a series of aldol condensations and Michael additions under controlled conditions to form the fused bicyclic structure.
Introduction of the Ethoxy Group: : This step involves the reaction of the intermediate with ethyl bromoacetate, using a base such as sodium ethoxide, to introduce the ethoxy group.
Esterification: : Finally, the compound is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory synthesis processes, ensuring the maintenance of reaction conditions, purity, and yield. The steps involve:
Bulk Chemical Reactions: : Using large reactors to handle higher volumes of reagents.
Purification: : Employing distillation, crystallization, and chromatography techniques to obtain pure this compound.
Quality Control: : Ensuring the final product meets the required standards and specifications for its intended use.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically using reagents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.
Substitution: : Nucleophilic substitution reactions with strong nucleophiles, such as hydroxide or alkoxide ions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2).
Reduction: : Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).
Substitution: : Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of corresponding ketones and carboxylic acids.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate has a wide range of applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a tool for studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic drugs.
Industry: : Utilized in the development of agrochemicals and performance materials.
作用機序
The mechanism of action involves its interaction with specific molecular targets and pathways. The compound's effects are exerted through:
Binding to Enzymes: : Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interactions: : Binding to specific receptors on cell membranes, influencing cellular responses.
Pathway Modulation: : Affecting various signaling pathways, potentially leading to therapeutic effects.
類似化合物との比較
Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate stands out for its unique bicyclic structure and ester functionality. Similar compounds include:
Mthis compound
Propyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate: These analogs share a similar core structure but differ in the alkyl ester groups, impacting their physical and chemical properties.
Hope this adds to your knowledge bank!
特性
IUPAC Name |
ethyl 3-[(1S)-1-[(1S,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-4-20-16(19)9-11-21-12(2)13-7-8-14-15(18)6-5-10-17(13,14)3/h12-14H,4-11H2,1-3H3/t12-,13+,14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHYFQWXQSVBD-QDEZUTFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC(C)C1CCC2C1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCO[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


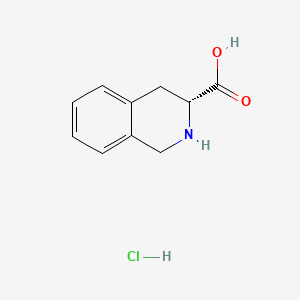
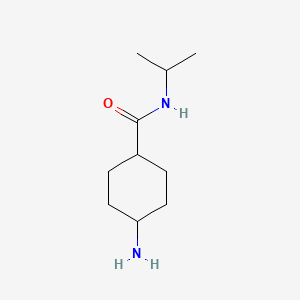
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)
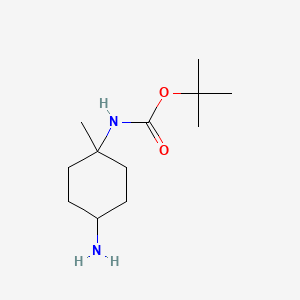
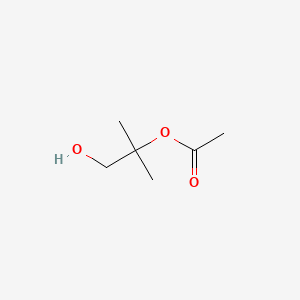
![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
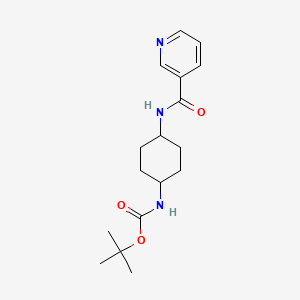
![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)
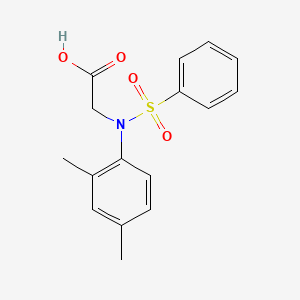
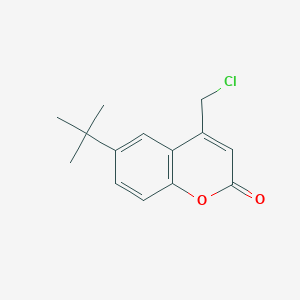
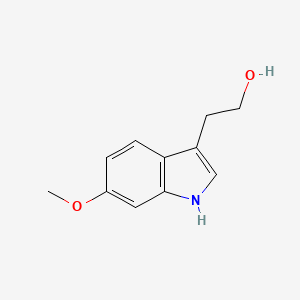
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
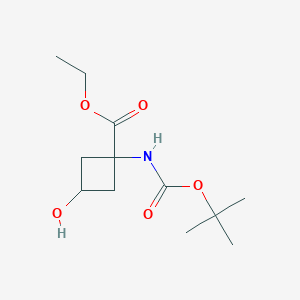
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
